molecular formula C12H9ClO3 B11725528 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid CAS No. 400751-42-0

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B11725528
CAS No.: 400751-42-0
M. Wt: 236.65 g/mol
InChI Key: FKNUNBVXYRLGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H9ClO3. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a prop-2-yn-1-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid
  • 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
  • 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Uniqueness

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid is unique due to its specific chloro-substituted phenyl ring and prop-2-yn-1-yloxy group, which confer distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

400751-42-0

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15)

InChI Key

FKNUNBVXYRLGMY-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.